molecular formula C23H17ClN2O3S B11523298 N-(4-chlorophenyl)-3-[(phenylsulfonyl)amino]naphthalene-2-carboxamide

N-(4-chlorophenyl)-3-[(phenylsulfonyl)amino]naphthalene-2-carboxamide

Cat. No.: B11523298
M. Wt: 436.9 g/mol
InChI Key: DIWUSXXWRVACHB-UHFFFAOYSA-N
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Description

3-BENZENESULFONAMIDO-N-(4-CHLOROPHENYL)NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a chlorophenyl group, and a naphthalene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZENESULFONAMIDO-N-(4-CHLOROPHENYL)NAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonamide derivative. One common method involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide. This intermediate is then reacted with 4-chlorophenylamine to introduce the chlorophenyl group. Finally, the naphthalene-2-carboxylic acid is coupled with the intermediate to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

3-BENZENESULFONAMIDO-N-(4-CHLOROPHENYL)NAPHTHALENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-BENZENESULFONAMIDO-N-(4-CHLOROPHENYL)NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it inhibits the enzyme carbonic anhydrase IX, which is overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation in cancer cells, leading to their apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H17ClN2O3S

Molecular Weight

436.9 g/mol

IUPAC Name

3-(benzenesulfonamido)-N-(4-chlorophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C23H17ClN2O3S/c24-18-10-12-19(13-11-18)25-23(27)21-14-16-6-4-5-7-17(16)15-22(21)26-30(28,29)20-8-2-1-3-9-20/h1-15,26H,(H,25,27)

InChI Key

DIWUSXXWRVACHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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